SR144528 acts as a selective antagonist of CB2 receptors. [, ] This means it binds to these receptors and blocks the binding of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG). By blocking CB2 receptor activation, SR144528 inhibits the downstream signaling pathways associated with these receptors, ultimately influencing physiological processes like inflammation and pain perception. [, ]
Investigating CB2 Receptor Function: By selectively blocking CB2 receptors, SR144528 helps researchers understand the specific roles of these receptors in various physiological and pathological conditions. [, ]
Exploring Therapeutic Potential: The effects of SR144528 in animal models of pain and inflammation provide insights into the potential of CB2 receptor antagonists as therapeutic agents for these conditions. [, ]
Differentiating CB1 and CB2 Receptor Effects: Comparing the effects of SR144528 (CB2 antagonist) with those of CB1 antagonists like rimonabant helps to differentiate the specific contributions of CB1 and CB2 receptors to observed effects. [, , ]
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.: 71869-92-6
CAS No.: 2375662-42-1
CAS No.: 610764-96-0